molecular formula C6H11F2NO B1435628 3-(2,2-Difluoroethyl)morpholine CAS No. 1803607-74-0

3-(2,2-Difluoroethyl)morpholine

Cat. No.: B1435628
CAS No.: 1803607-74-0
M. Wt: 151.15 g/mol
InChI Key: SLBJBODOVHXGPG-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)morpholine (CAS 2380646-23-9) is a chiral morpholine derivative of interest in medicinal chemistry and pharmaceutical research. It serves as a versatile building block for constructing more complex molecules. The morpholine ring is a ubiquitous pharmacophore in drug discovery, known for its ability to enhance the potency and pharmacokinetic properties of lead compounds . Compounds featuring morpholine and difluoroethyl motifs have been investigated as reversible inhibitors of DprE1, a key enzyme for cell wall biosynthesis in Mycobacterium tuberculosis , representing a promising avenue for developing novel antimycobacterial agents . The 2,2-difluoroethyl group is a valuable structural element in agrochemical and materials science research, useful in the synthesis of intermediates for integrated circuits and liquid crystal displays . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2-difluoroethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBJBODOVHXGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-74-0
Record name 3-(2,2-difluoroethyl)morpholine
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Advanced Synthetic Methodologies for 3 2,2 Difluoroethyl Morpholine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(2,2-difluoroethyl)morpholine reveals several strategic disconnections for its synthesis. The primary approaches involve the formation of the morpholine (B109124) ring and the introduction of the difluoroethyl side chain.

One common strategy involves the cyclization of a pre-functionalized amino alcohol. This can be envisioned by disconnecting the C-N and C-O bonds of the morpholine ring, leading to a difluoroethyl-substituted amino alcohol precursor. This precursor can then be cyclized with a suitable two-carbon electrophile.

Another approach focuses on the late-stage introduction of the difluoroethyl group onto a pre-formed morpholine ring. This might involve the alkylation of a 3-substituted morpholine derivative. However, this method can be challenging due to the need for specific activation at the 3-position.

A more convergent strategy involves the reaction of a difluoroethyl-containing building block with a component that will form the morpholine ring. For instance, a difluoroethyl epoxide or a related electrophile could react with an amino alcohol to construct the heterocyclic core.

Classical Routes to Substituted Morpholines Applicable to Difluoroethyl Derivatives

Classical methods for synthesizing substituted morpholines often rely on the cyclization of β-amino alcohols. One of the most established methods is the dehydration of diethanolamine (B148213) derivatives with strong acids like sulfuric acid. youtube.com While effective for simple morpholines, this method can be harsh and may not be suitable for substrates with sensitive functional groups, such as those containing a difluoroethyl moiety.

Another classical approach is the reaction of β-amino alcohols with 1,2-dihaloethanes. However, this method often suffers from low yields and the formation of side products due to competing elimination reactions. bris.ac.uk

A more controlled classical synthesis involves a two-step process: N-alkylation of an amino alcohol with an α-haloacetyl halide, followed by intramolecular Williamson ether synthesis to form the morpholine ring. This approach offers better control over the cyclization process.

Modern Catalytic Approaches for Carbon-Fluorine Bond Formation and Cyclization

Modern synthetic chemistry has introduced a variety of catalytic methods that are highly applicable to the synthesis of complex molecules like this compound. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical routes.

Transition-Metal-Mediated Cycloadditions and Cross-Couplings

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds. For the construction of the morpholine ring, palladium- or copper-catalyzed intramolecular cyclization of amino alcohols with appropriate linkers has been explored.

More specifically for introducing the difluoroethyl group, transition-metal-catalyzed cross-coupling reactions are invaluable. For instance, a pre-formed morpholine derivative with a suitable leaving group at the 3-position could be coupled with a difluoroethyl-containing nucleophile or vice versa.

A notable development is the use of photocatalytic methods. For example, a photocatalytic, diastereoselective annulation strategy has been reported for the synthesis of substituted morpholines from readily available starting materials using a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. nih.gov This approach provides access to diverse substitution patterns and could be adapted for the synthesis of this compound. nih.gov

Organocatalytic and Biocatalytic Strategies

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. Chiral amines, phosphoric acids, and other small organic molecules can catalyze the enantioselective formation of C-C and C-heteroatom bonds. For the synthesis of chiral morpholine derivatives, organocatalytic methods for asymmetric cyclization have been developed. For example, cinchona alkaloid-derived catalysts have been used for the enantioselective chlorocycloetherification to produce chiral 2,2-disubstituted morpholines. rsc.org

Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions. While specific examples for this compound are not yet prevalent, enzymes such as laccases have been shown to mediate ring-closure reactions to form phenoxazines, which are structurally related to morpholines. nih.gov This suggests the potential for developing biocatalytic routes for morpholine synthesis.

Diastereoselective and Enantioselective Syntheses of Chiral Morpholine Derivatives

The synthesis of single enantiomers of chiral morpholines is of great importance in medicinal chemistry. Several strategies have been developed to achieve this.

One approach is the use of chiral starting materials. For instance, starting from a chiral amino alcohol, the stereochemistry of the final morpholine derivative can be controlled.

Asymmetric hydrogenation is another powerful technique. The hydrogenation of unsaturated morpholine precursors using chiral catalysts, such as those based on rhodium or iridium, can provide access to enantiomerically pure morpholines. rsc.orgnih.gov For example, asymmetric hydrogenation of enamines derived from morpholin-3-ones can lead to chiral 3-substituted morpholines.

Organocatalytic enantioselective methods, as mentioned earlier, are also at the forefront of chiral morpholine synthesis. rsc.org These methods often rely on the formation of a chiral intermediate that directs the stereochemical outcome of the cyclization or substitution reaction.

Development of Novel Ring-Closure and Ring-Transformation Reactions

The quest for more efficient and versatile synthetic methods has led to the development of novel ring-closure and ring-transformation reactions for the synthesis of morpholines.

One innovative approach involves the use of vinyl sulfonium (B1226848) salts as bis-electrophiles in an annulation reaction with β-amino alcohols. bris.ac.uknih.gov This one-step protocol proceeds under mild conditions and tolerates a wide range of functional groups. bris.ac.uk

Another novel strategy is the ring-opening of activated aziridines or oxetanes followed by intramolecular cyclization. For example, the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, promoted by an organic base, leads to a cascade reaction that forms a morpholine hemiaminal. acs.org

Furthermore, photocatalytic methods are being developed to construct the morpholine ring. A photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been shown to provide substituted morpholines under continuous flow conditions. organic-chemistry.org These modern approaches offer significant advantages in terms of efficiency and substrate scope for the synthesis of complex morpholine derivatives like this compound.

Green Chemistry Principles in the Synthesis of Fluorinated Morpholines

The application of green chemistry principles to the synthesis of fluorinated morpholines aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key development in the green synthesis of morpholines is the use of a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols to morpholines using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). organic-chemistry.org This method is a significant improvement over traditional multi-step syntheses that often use hazardous reagents and generate substantial waste. researchgate.netchemrxiv.org

For the introduction of fluorine atoms, a major goal of green chemistry is to move away from harsh and dangerous fluorinating agents. nih.gov The development of methods for using nucleophilic fluoride (B91410) sources, which are more atom-economical, is a key area of research. For the synthesis of difluoromethylated compounds, the use of reagents like bromo(difluoro)acetic acid under mild, room-temperature conditions represents a greener alternative to traditional methods. nih.gov This approach is transition-metal-free, scalable, and tolerant of various functional groups. nih.gov

Another green strategy is the use of continuous flow processes. Continuous flow difluoromethylation, for example, allows for better control of reaction conditions, improved safety, and can be more efficient for large-scale production.

The following table highlights some green chemistry approaches relevant to the synthesis of fluorinated morpholines.

Green Chemistry Principle Application in Fluorinated Morpholine Synthesis Advantages Reference
Atom Economy Use of addition reactions like cycloadditions and tandem reactions to incorporate most atoms from the reactants into the final product. organic-chemistry.orgMinimizes waste generation. organic-chemistry.org
Use of Less Hazardous Chemicals Replacing hazardous reagents (e.g., strong acids, heavy metals) with greener alternatives like ethylene sulfate or enzyme catalysts. organic-chemistry.orgImproves safety for chemists and reduces environmental pollution. organic-chemistry.org
Catalysis Employing catalytic amounts of reagents (e.g., palladium or ruthenium catalysts) instead of stoichiometric amounts. nih.govorganic-chemistry.orgReduces waste and often allows for milder reaction conditions. nih.govorganic-chemistry.org
Design for Energy Efficiency Developing reactions that can be conducted at ambient temperature and pressure, such as the difluoromethylation of N-heterocycles using bromo(difluoro)acetic acid at room temperature. nih.govReduces energy consumption and associated costs. nih.gov
Use of Renewable Feedstocks Starting from bio-based materials like amino acids or ribonucleosides to synthesize the morpholine core. nih.govnih.govReduces reliance on petrochemicals. nih.govnih.gov

Structural Characterization and Elucidation of 3 2,2 Difluoroethyl Morpholine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the molecular structure of 3-(2,2-Difluoroethyl)morpholine in solution. A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR experiments, including two-dimensional techniques, would be essential for a complete structural assignment.

Proton and Carbon NMR Chemical Shift Analysis

In the absence of experimental data, the expected chemical shifts for the protons and carbons of this compound can be predicted based on the known spectra of morpholine (B109124) and the influence of the difluoroethyl substituent. The electronegative fluorine atoms would cause a significant downfield shift for the adjacent methylene (B1212753) group (CH₂) and the methine (CH) at the 3-position of the morpholine ring. The protons on the morpholine ring would likely appear as complex multiplets due to spin-spin coupling.

Similarly, in the ¹³C NMR spectrum, the carbons of the difluoroethyl group and the C3 of the morpholine ring would be the most deshielded. The carbon directly bonded to the two fluorine atoms would exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to one-bond C-F coupling.

Fluorine NMR Spectroscopy for Difluoroethyl Moiety Characterization

¹⁹F NMR spectroscopy is a powerful technique for the direct observation of fluorine atoms in a molecule. nih.gov For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two adjacent protons of the ethyl group. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms.

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H, C-N, C-O, and N-H stretching and bending vibrations of the morpholine ring. Additionally, strong absorption bands corresponding to the C-F stretching vibrations of the difluoroethyl group would be a key feature in the IR spectrum, typically appearing in the region of 1100-1000 cm⁻¹.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If suitable crystals of this compound or a derivative could be obtained, this technique would provide precise bond lengths, bond angles, and the conformation of the morpholine ring. It would definitively establish the stereochemistry at the C3 position and the orientation of the difluoroethyl side chain. Currently, no crystal structure data for this specific compound has been reported.

Conformational Dynamics and Inversion Barriers in the Morpholine Ring System

The morpholine ring is known to exist in a chair conformation, similar to cyclohexane. nih.gov The substituent at the 3-position can exist in either an axial or an equatorial orientation. The conformational preference is governed by steric and electronic factors. For this compound, the bulky difluoroethyl group would be expected to preferentially occupy the equatorial position to minimize steric strain. Computational modeling and temperature-dependent NMR studies could provide insight into the energy barrier for the ring inversion process, but such studies have not been published for this compound.

Reactivity and Reaction Mechanisms of 3 2,2 Difluoroethyl Morpholine

Nucleophilic and Electrophilic Activation of the Morpholine (B109124) Ring and Difluoroethyl Side Chain

The reactivity of 3-(2,2-difluoroethyl)morpholine is a tale of two functionalities. The morpholine ring, specifically the nitrogen atom, acts as a nucleophilic center, while the difluoroethyl side chain presents opportunities for both nucleophilic substitution and elimination reactions, influenced by the strong electron-withdrawing effect of the fluorine atoms.

The nitrogen atom of the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic. However, the presence of the 3-(2,2-difluoroethyl) substituent is expected to decrease the basicity and nucleophilicity of the nitrogen compared to unsubstituted morpholine. This is due to the through-bond inductive electron-withdrawing effect of the fluorine atoms. Despite this attenuation, the nitrogen can still participate in a variety of reactions typical for secondary amines. For instance, it can be N-acylated, N-alkylated, and can react with electrophiles. The ether oxygen within the morpholine ring is generally unreactive but can be protonated under strongly acidic conditions.

Conversely, the difluoroethyl side chain is susceptible to nucleophilic attack, albeit under specific conditions. The carbon atom bearing the two fluorine atoms is electron-deficient and could theoretically be a target for nucleophiles. However, direct substitution of a fluoride (B91410) ion is generally difficult. A more plausible reaction pathway involves elimination of hydrogen fluoride (HF) to form a vinyl fluoride intermediate, especially in the presence of a strong base. The acidity of the protons on the carbon adjacent to the CF2 group is increased, facilitating their abstraction.

Functional Group Transformations and Derivatization Strategies

The dual functionality of this compound allows for a range of functional group transformations and derivatization strategies, targeting either the morpholine nitrogen or the difluoroethyl group.

Derivatization of the morpholine nitrogen is a common strategy. The secondary amine can readily react with a variety of electrophilic reagents to form a diverse set of derivatives. These transformations are fundamental in modifying the compound's properties for various applications. For example, reaction with acyl chlorides or anhydrides yields the corresponding N-amides. jocpr.com Similarly, N-alkylation can be achieved using alkyl halides. The nucleophilic character of the morpholine nitrogen also allows it to participate in Mannich-type reactions, reacting with formaldehyde (B43269) and a suitable secondary amine to introduce an aminomethyl group. uobaghdad.edu.iq Another important derivatization is the reaction with nitrous acid under acidic conditions to form the corresponding N-nitrosomorpholine derivative. nih.govresearchgate.net

Transformations involving the difluoroethyl side chain are less commonly reported for this specific molecule but can be inferred from the reactivity of similar gem-difluoroalkanes. One potential transformation is dehydrofluorination to introduce a double bond, creating a 3-(2-fluoroethenyl)morpholine derivative. This reaction would typically require a strong, non-nucleophilic base. Further reaction of this vinyl fluoride could lead to a variety of other functional groups.

Reaction Type Reagent(s) Product Type Reference(s)
N-AcylationAcyl chloride, TriethylamineN-Acylmorpholine jocpr.com
N-AlkylationAlkyl halideN-Alkylmorpholine uobaghdad.edu.iq
N-NitrosationSodium nitrite (B80452), AcidN-Nitrosomorpholine nih.gov, researchgate.net
Mannich ReactionFormaldehyde, Secondary amineN-Aminomethylmorpholine uobaghdad.edu.iq
DehydrofluorinationStrong, non-nucleophilic baseFluoroalkeneN/A

Rearrangement Reactions Involving the Difluoroethyl Group

While specific rearrangement reactions involving the 3-(2,2-difluoroethyl) group on a morpholine ring are not extensively documented in the literature, the general principles of organic chemistry allow for speculation on potential rearrangements. libretexts.org Rearrangements involving fluorine-containing groups often require specific conditions to overcome the high bond strength of the carbon-fluorine bond.

One hypothetical rearrangement could be a Favorskii-type rearrangement if a suitable leaving group were present on the carbon atom alpha to the CF2 group. However, the stability of the difluoro moiety makes such reactions challenging. Another possibility could involve rearrangements of cationic intermediates formed under strongly acidic conditions, although this would likely lead to a complex mixture of products. The stability of the C-F bond generally makes rearrangements that involve its cleavage or migration less favorable compared to those involving other halogens.

Mechanistic Studies of Key Synthetic and Degradative Pathways

The synthesis of this compound itself is not detailed in the provided information. However, mechanistic insights can be gleaned from related reactions. For instance, the reaction of morpholine with gem-difluoroalkenes proceeds via an addition-elimination mechanism. nih.govresearchgate.net In this reaction, the morpholine nitrogen acts as a nucleophile, attacking the double bond to form an intermediate that then eliminates a fluoride ion. beilstein-journals.org This suggests that a potential synthetic route to this compound could involve the reaction of a suitably protected 3-halomorpholine with a difluoroethylating agent, or the reaction of morpholine with a 2,2-difluoroethyl halide or sulfonate.

Applications of 3 2,2 Difluoroethyl Morpholine in Complex Organic Synthesis

Utilization as a Building Block in the Construction of Diverse Heterocyclic Frameworks

Morpholine (B109124) and its derivatives are widely recognized as valuable building blocks in the synthesis of more complex heterocyclic structures. researchgate.netresearchgate.net They are often incorporated into larger molecules to enhance pharmacological activity or modulate physicochemical properties such as solubility and metabolic stability. nih.govresearchgate.net For instance, the morpholine moiety can be found in a variety of approved drugs and biologically active compounds. researchgate.netenamine.net

A documented reaction shows that morpholine itself can react with gem-difluoroalkenes and organic azides in a transition-metal-free cycloaddition to create highly substituted 1,2,3-triazoles. nih.gov This demonstrates the utility of the morpholine ring in constructing complex triazole frameworks. However, no specific examples of using 3-(2,2-Difluoroethyl)morpholine as the starting building block for such constructions were identified.

Role in the Synthesis of Lead Compounds for Chemical Biology Research

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently integrated into lead compounds during drug discovery. e3s-conferences.orgnih.gov Its presence can influence a molecule's interaction with biological targets, such as kinases, and improve its pharmacokinetic profile. researchgate.net The synthesis of novel inhibitors often involves the incorporation of a morpholine ring to explore structure-activity relationships (SAR). e3s-conferences.orgnih.gov

While the introduction of fluorine atoms, such as in a difluoroethyl group, is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity, specific studies detailing the synthesis of lead compounds using this compound as a key intermediate are not available in the provided search results.

Precursor in the Development of Advanced Synthetic Intermediates

Morpholine derivatives serve as precursors for a wide array of more complex synthetic intermediates. chemicalbook.com Their chemical stability and the reactivity of the secondary amine allow them to be carried through multi-step syntheses. For example, morpholine salts like morpholine hydrochloride are used in the organic synthesis of various intermediates. chemicalbook.com No specific research has been found that documents the use of this compound as a precursor for advanced synthetic intermediates.

Participation in Enamine-Mediated Reactions

As a secondary amine, this compound is structurally suited to participate in enamine-mediated reactions. Morpholine is commonly used to form enamines from aldehydes and ketones. chemicalbook.commasterorganicchemistry.com These enamines serve as nucleophilic intermediates, functioning as enolate equivalents in reactions like alkylations and acylations, famously known as the Stork enamine synthesis. libretexts.org Enamines offer advantages over enolates by being neutral and easier to prepare, often preventing overreaction issues. libretexts.org

The general mechanism involves the reaction of a ketone or aldehyde with a secondary amine like morpholine, typically with an acid catalyst, to form the enamine. masterorganicchemistry.com This enamine can then react with an electrophile (e.g., an alkyl halide) before being hydrolyzed back to the substituted carbonyl compound. libretexts.org While this is a fundamental reaction for morpholine, no data tables or specific examples of this compound being used in this capacity have been published.

Table 1: General Steps in Stork Enamine Synthesis

StepDescription
1. Enamine Formation A ketone or aldehyde reacts with a secondary amine (e.g., morpholine) to form an enamine.
2. Nucleophilic Attack The enamine acts as a nucleophile, attacking an electrophile such as an alkyl or acyl halide.
3. Hydrolysis The resulting iminium salt is hydrolyzed to yield the final α-substituted ketone or aldehyde.

This table represents a general process and is not based on specific data for this compound.

Strategic Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. mdpi.comrsc.org Amine-containing compounds are frequently used in MCRs. For example, reactions like the Mannich and Ugi reactions utilize amines to construct complex molecular scaffolds. nih.gov

While the secondary amine functionality of this compound makes it a theoretical candidate for participation in certain MCRs, the scientific literature reviewed does not provide any specific instances or studies where it has been strategically integrated into such reactions.

Computational and Theoretical Investigations of 3 2,2 Difluoroethyl Morpholine

Quantum Chemical Calculations of Electronic Structure and Bonding Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(2,2-Difluoroethyl)morpholine, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and bonding characteristics. nih.govyoutube.com Calculations are typically performed using a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. acs.orgnih.gov

The primary focus of these calculations is to determine the optimized molecular geometry, atomic charges, and the distribution of molecular orbitals. The presence of the electronegative oxygen and nitrogen atoms in the morpholine (B109124) ring, coupled with the two fluorine atoms on the ethyl side chain, creates a complex electronic environment.

Key Findings from Electronic Structure Analysis:

Optimized Geometry: Calculations reveal the preferred three-dimensional arrangement of the atoms. The morpholine ring is expected to adopt a stable chair conformation. The bond lengths and angles are influenced by the electronic environment. For instance, the C-F bonds are highly polarized, and their length is a key parameter.

Atomic Charges: The distribution of electron density across the molecule is quantified through methods like Natural Bond Orbital (NBO) analysis. The fluorine, oxygen, and nitrogen atoms are predicted to carry significant negative partial charges, while the adjacent carbon and hydrogen atoms bear positive partial charges. These charge distributions are crucial for understanding intermolecular interactions. acs.org

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO is likely localized around the nitrogen atom of the morpholine ring, indicating its potential as an electron donor. The LUMO, conversely, may be distributed around the difluoroethyl group, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Calculated Electronic Properties of this compound

PropertyPredicted ValueMethod/Basis Set
Total Dipole Moment3.5 - 4.5 DebyeDFT/B3LYP/6-311++G(d,p)
HOMO Energy-6.5 to -7.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy0.5 to 1.5 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap7.0 to 9.0 eVDFT/B3LYP/6-311++G(d,p)

Note: The data in this table is hypothetical and based on typical values for similar fluorinated heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape of this compound. nih.gov

These simulations are particularly useful for understanding the flexibility of the morpholine ring and the rotational freedom of the difluoroethyl side chain. The simulation is typically run for nanoseconds to observe relevant conformational changes.

Insights from Molecular Dynamics:

Ring Conformation: MD simulations can confirm the stability of the chair conformation of the morpholine ring and explore the energy barriers associated with ring inversion to boat or twist-boat conformations.

Side Chain Orientation: A key area of investigation is the rotational profile around the C-C bond connecting the morpholine ring to the difluoroethyl group. The simulations can reveal the most populated dihedral angles and the energetic favorability of gauche versus anti conformations of the fluorine atoms relative to the morpholine ring substituents. The "gauche effect," often observed in 1,2-difluoroethane, where the gauche conformer is more stable than the anti, could be a significant factor here due to hyperconjugative and electrostatic interactions. researchgate.net

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can probe how the solvent influences the conformational preferences of the molecule through hydrogen bonding and dielectric effects.

Table 2: Conformational Preferences from MD Simulations

ConformerRelative Population (%) (in silico)Key Dihedral Angle (N-C-C-C)
Chair (equatorial side chain)> 95%~180°
Chair (axial side chain)< 5%~60°
Boat/Twist-Boat< 1%N/A

Note: The data in this table is hypothetical and based on established principles for substituted morpholines.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, the prediction of NMR, IR, and Raman spectra is of particular interest.

Spectroscopic Predictions:

NMR Spectra: The chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The predicted shifts are valuable for assigning peaks in experimentally obtained spectra and confirming the molecular structure. The ¹⁹F NMR spectrum is especially informative for characterizing the electronic environment of the fluorine atoms.

Vibrational Spectra: The infrared (IR) and Raman vibrational frequencies and intensities can be computed. These calculations help in assigning specific vibrational modes to the observed spectral bands. Key vibrational modes for this molecule would include the C-F stretches, C-O-C and C-N-C stretches of the morpholine ring, and the N-H stretch. A comparison of calculated and experimental spectra can provide a high degree of confidence in the structural assignment. acs.org Recent machine learning approaches also show promise in predicting spectroscopic properties with high accuracy. nih.gov

Table 3: Predicted vs. Experimental Vibrational Frequencies (Hypothetical)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H)33503345N-H stretch
ν(C-H)2950-28502940-2845C-H stretches
ν(C-F)1150-10501140, 1060C-F symmetric & asymmetric stretches
ν(C-O-C)11201115C-O-C ether stretch

Note: The data in this table is for illustrative purposes. Experimental data is not available.

Analysis of Reaction Pathways and Transition States via Density Functional Theory

DFT is a robust method for investigating the mechanisms of chemical reactions. For this compound, several reaction pathways can be explored to understand its chemical reactivity. This involves locating the transition state structures and calculating the activation energy barriers for each potential reaction. nih.gov

Potential Reaction Pathways for Investigation:

N-Alkylation/Acylation: The nitrogen atom of the morpholine ring is a likely site for reactions with electrophiles. DFT can be used to model the reaction pathway for N-alkylation or N-acylation, which are common transformations for secondary amines.

Oxidation: The susceptibility of the morpholine ring to oxidation can be studied. The reaction could occur at the nitrogen atom or at the carbon atoms adjacent to the oxygen or nitrogen.

Elimination Reactions: Under basic conditions, elimination of HF from the difluoroethyl side chain could be a possible reaction pathway, leading to a vinyl fluoride (B91410) derivative. DFT calculations can determine the feasibility of such a reaction by computing the energy profile of the E2 or E1cb mechanism. A computational study on urethane (B1682113) formation catalyzed by morpholine highlights the detailed mechanistic steps that can be elucidated using DFT. nih.gov

By mapping the potential energy surface for these reactions, the most likely products and the conditions required to form them can be predicted.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. pensoft.net While developing a full QSRR model requires a dataset of multiple compounds, the necessary molecular descriptors for this compound can be calculated computationally.

Key Molecular Descriptors for QSRR:

Electronic Descriptors: These include atomic charges, dipole moment, and HOMO/LUMO energies, as calculated by quantum chemical methods.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Properties like polarizability, surface area, and volume can be calculated. Lipophilicity (logP) is another crucial descriptor, often estimated computationally.

Once calculated, these descriptors for this compound could be used to predict its properties based on existing QSRR models for similar classes of compounds, such as other morpholine derivatives with known biological activities. pensoft.netacs.orgnih.gov For example, a QSRR model for the antioxidant activity of morpholine-thiazole derivatives identified molecular volume, surface area, and charge distribution as key factors. pensoft.net

Advanced Analytical Methodologies for Research Level Characterization

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatography is the cornerstone of purity assessment and separation in chemical analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful, though distinct, approaches for the analysis of 3-(2,2-Difluoroethyl)morpholine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally unstable compounds. Given that this compound is a polar, basic amine, several HPLC modes can be considered. The parent morpholine (B109124) molecule lacks a strong UV chromophore, which is also true for its difluoroethyl derivative. thermofisher.comcromlab-instruments.es This necessitates either the use of universal detectors or derivatization to introduce a UV-active moiety.

A common approach for analyzing similar amines is mixed-mode chromatography, which can retain basic compounds through cation-exchange mechanisms. helixchrom.com Alternatively, ion-exchange chromatography with suppressed conductivity detection offers a highly selective method for determining morpholine and related compounds, and would likely be suitable for this derivative. thermofisher.comcromlab-instruments.es If derivatization is pursued, reagents like 1-naphthylisothiocyanate (NIT) can be used to form a thiourea (B124793) derivative with a strong UV signature, enabling trace-level detection. nih.gov

Gas Chromatography (GC)

GC is a high-resolution separation technique well-suited for volatile and thermally stable compounds. The analysis of morpholine by GC has been well-established. nih.gov However, as a secondary amine, this compound may exhibit peak tailing on standard non-polar GC columns due to interactions with active sites. To mitigate this and improve volatility, derivatization is often employed. For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to form the more volatile and stable N-nitrosomorpholine derivative, which is then readily analyzed by GC-Mass Spectrometry (GC-MS). nih.govresearchgate.net This approach would be directly applicable to this compound.

The presence of fluorine atoms in the molecule can also influence its retention behavior. Studies on fluoroalkylarenes have shown that fluorine substitution affects retention indices, which can be a useful parameter for identification when combined with mass spectrometric data. nih.gov

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of new chemical entities. escholarship.org It provides two critical pieces of information: the precise mass of the parent ion, which allows for the unambiguous determination of its elemental formula, and the fragmentation pattern, which offers clues to its molecular structure. nih.govnih.gov

For this compound (Chemical Formula: C₆H₁₁F₂NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. HRMS instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can measure this mass with sub-ppm accuracy, confirming the elemental composition and distinguishing it from other potential isobaric compounds. nih.gov

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide detailed structural information through controlled fragmentation of the parent ion. nih.gov The fragmentation of the parent morpholine cation is known to proceed through specific pathways. researchgate.net For the 3-(2,2-difluoroethyl) derivative, the fragmentation would be expected to involve characteristic losses related to both the morpholine ring and the difluoroethyl side chain. Key fragmentation pathways would likely include:

Cleavage of the C-C bond of the side chain, leading to the loss of a CHF₂ or CH₂CHF₂ radical.

Ring-opening fragmentation of the morpholine core.

Loss of the entire 2,2-difluoroethyl side chain.

Systematic study of these fragments helps to confirm the connectivity of the molecule. researchgate.net

Capillary Electrophoresis for High-Efficiency Separations

Capillary Electrophoresis (CE) is a family of high-efficiency separation techniques that use an electric field to separate analytes based on their charge, size, and electrophoretic mobility. libretexts.orgunt.edu For charged species like the protonated form of this compound, Capillary Zone Electrophoresis (CZE) is the most direct and widely used mode. usp.orglibretexts.org

In CZE, a capillary is filled with a background electrolyte (BGE), and a high voltage is applied. libretexts.org As a basic amine, this compound will be positively charged in an acidic buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and will migrate towards the cathode. The separation is based on differences in the charge-to-size ratio of the analytes, leading to extremely high separation efficiencies and sharp peaks. unt.edu

The key advantages of CE include very low sample and reagent consumption (nanoliter and microliter scale, respectively), rapid analysis times, and orthogonal selectivity compared to HPLC. usp.orgtechnologynetworks.com This makes it an excellent complementary technique for purity assessment and the detection of impurities that might co-elute in chromatographic methods.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The creation of efficient and environmentally benign methods for synthesizing 3-(2,2-difluoroethyl)morpholine is a primary area of future research. Traditional synthetic approaches often involve multiple steps and the use of hazardous reagents. Green chemistry principles are driving the innovation of more sustainable alternatives. chemistryjournals.net

Key areas of development include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and scalability, making them ideal for the synthesis of pharmaceutical intermediates. chemistryjournals.net

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to higher selectivity and milder reaction conditions, reducing energy consumption and waste. chemistryjournals.net

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields, contributing to more energy-efficient processes. chemistryjournals.net

Recent advances in the synthesis of morpholine (B109124) derivatives have focused on methods starting from 1,2-amino alcohols, aziridines, and epoxides, with a particular emphasis on stereoselective and transition metal-catalyzed reactions. researchgate.net For instance, a novel diastereoselective synthesis of cis-3,5-disubstituted morpholines has been achieved through an electrophile-induced ring closure of 1-tert-Butyl-2-(allyloxymethyl)aziridine. nih.gov Another approach involves the base-catalyzed reaction of tosyl-oxazetidine with α-formyl carboxylates to produce morpholine hemiaminals, which can be further elaborated. nih.gov The development of one-pot syntheses and the use of readily available starting materials are also crucial for making the production of this compound more economical and sustainable. researchgate.netresearchgate.net

Exploration of Undiscovered Reactivity Profiles and Transformations

The unique electronic properties imparted by the difluoroethyl group suggest that this compound may exhibit novel reactivity. Future research will likely focus on exploring these undiscovered chemical behaviors.

Potential areas of investigation include:

C-H Functionalization: Direct activation and functionalization of the C-H bonds on the morpholine ring or the difluoroethyl chain would provide a more direct route to complex derivatives.

Fluorine-Specific Reactions: Investigating reactions that are unique to the difluoroethyl moiety could lead to the development of novel fluorinated building blocks.

Catalytic Applications: The morpholine nitrogen can act as a ligand for transition metals, suggesting potential applications in catalysis.

The synthesis of various azacycles, including morpholines, has been a significant area of research, with various methods being developed to create these important structural motifs. mdpi.com The reactivity of the morpholine ring system has been utilized in the synthesis of a wide range of biologically active compounds. e3s-conferences.orgresearchgate.net

Integration into Automated Synthesis Platforms

The increasing complexity of drug discovery and materials science necessitates high-throughput synthesis and screening. Integrating the synthesis of this compound and its derivatives into automated platforms is a key emerging opportunity. researchgate.netresearchgate.net

Automated synthesis platforms offer several advantages:

Accelerated Discovery: Rapidly generate libraries of compounds for biological screening or materials testing. researchgate.netsigmaaldrich.com

Reproducibility: Ensure consistent and reliable synthesis, removing human error. sigmaaldrich.com

Data-Rich Experimentation: Automated systems can collect vast amounts of data, facilitating a deeper understanding of reaction mechanisms and optimization. scripps.edu

Platforms like the Synple automated synthesizer and those developed at institutions like Scripps Research are capable of performing a wide range of chemical transformations, including those relevant to the synthesis of fluorinated amines. sigmaaldrich.comscripps.edu These systems often utilize flow chemistry and modular components to allow for flexible and efficient multistep synthesis. fu-berlin.de

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. researchgate.net Advanced computational modeling can be applied to predict the properties and reactivity of this compound, guiding experimental efforts.

Key applications of computational modeling include:

Predicting Physicochemical Properties: Accurately forecast properties like solubility, pKa, and lipophilicity, which are crucial for drug design. nih.gov

Reaction Mechanism Elucidation: Simulate reaction pathways to understand the underlying mechanisms and predict the formation of byproducts.

Virtual Screening: Computationally screen virtual libraries of derivatives for potential biological activity or desired material properties. researchgate.net

Software like Avogadro and force fields such as UFF, GAFF, and Ghemical are used to model molecular structures and calculate their optimized energies, aiding in the design of new compounds. mdpi.com Structure-based drug design, which utilizes computational models of protein-ligand interactions, has been successfully employed in the development of new drugs. acs.org

Design of New Analytical Probes for In-Situ Monitoring of Reactions

To fully optimize and control the synthesis of this compound, real-time monitoring of reaction progress is essential. The development of novel analytical probes for in-situ analysis represents a significant research opportunity.

Future directions in this area may involve:

Fluorescent Probes: Designing fluorescent molecules that can selectively bind to reactants, intermediates, or products, allowing for continuous monitoring of their concentrations. rsc.orgacs.orgresearchgate.net

Spectroscopic Techniques: Utilizing techniques like ReactIR to follow the changes in vibrational spectra of the reaction mixture over time. scripps.edu

Mass Spectrometry-Based Methods: Employing techniques like Advion TLC-MS for rapid analysis of reaction aliquots. scripps.edu

Fluorescence in situ hybridization (FISH) probes are an example of how labeled molecules can be used to detect specific targets. nih.gov The development of "turn-on" fluorescent probes, which exhibit a significant increase in fluorescence upon binding to the target analyte, is a particularly promising approach. rsc.orgacs.org These probes can be designed to be highly selective for specific ions or molecules, making them valuable tools for monitoring chemical reactions in complex environments. acs.org Boron-dipyrromethene (BODIPY) based dyes have been used to create photocages and fluorescent probes for various applications, including targeting specific cellular compartments like lysosomes by incorporating a morpholine group. acs.org

Q & A

Q. What synthetic strategies are most effective for introducing the 2,2-difluoroethyl group into the morpholine ring?

The 2,2-difluoroethyl moiety can be introduced via nucleophilic substitution or alkylation reactions. For example, describes the use of 1-fluoro-2-iodoethane under basic conditions (DIPEA, THF) to alkylate a morpholine precursor. Reaction optimization often involves controlling temperature (e.g., reflux in THF) and stoichiometry to minimize side products like over-alkylation. Purification via column chromatography with hexanes/EtOAC (2:1 + 0.25% Et3N) is recommended to isolate the product .

Q. How does fluorination at the 2,2-difluoroethyl position influence physicochemical properties?

Fluorine’s strong electronegativity reduces the basicity of adjacent amines, enhancing bioavailability by improving membrane permeability and metabolic stability. highlights that fluorine’s inductive effects also increase lipophilicity (logP), which can be quantified via HPLC or shake-flask methods. Additionally, the difluoroethyl group may stabilize specific conformations through stereoelectronic effects, affecting binding interactions .

Q. What analytical techniques are critical for characterizing 3-(2,2-Difluoroethyl)morpholine?

Q. How can regioselectivity challenges during synthesis be mitigated?

Competing alkylation at other nitrogen or oxygen sites can occur. suggests using bulky bases (e.g., LHMDS) to deprotonate specific positions selectively. Protecting group strategies (e.g., tert-butyl carbamates) may also direct reactivity. Kinetic studies (monitored via in situ IR or HPLC) help identify optimal reaction times to minimize byproducts .

Q. What computational tools predict the conformational impact of the 2,2-difluoroethyl group?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model stereoelectronic effects, such as gauche conformations stabilized by C–F⋯H–N interactions. Molecular docking (using AutoDock Vina) paired with ’s Protein Data Bank analyses can predict binding modes in biological targets .

Q. How do solvent polarity and temperature affect compound stability?

notes that 2,2-difluoroethyl derivatives exhibit hygroscopicity in polar solvents (e.g., DMSO), necessitating anhydrous storage. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines reveal degradation pathways (e.g., hydrolysis). LC-MS/MS identifies degradation products, while Arrhenius plots extrapolate shelf-life .

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

Fluorine’s impact on ADME properties ( ) may explain discrepancies. For instance, in vitro assays might overlook metabolic oxidation (e.g., CYP450-mediated defluorination). Parallel in vitro/in vivo metabolite profiling (using microsomes and radiolabeled compounds) and PBPK modeling reconcile these differences. Adjusting logD (via structural analogs) can improve in vivo predictability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.